AzTTP (aqueous solution)

Description

Contextualization of AzTTP as a Nucleoside Triphosphate Analog

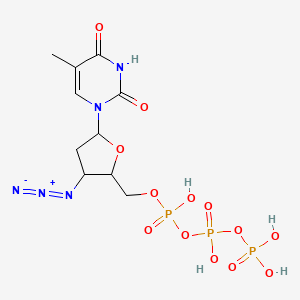

AzTTP is an analog of the naturally occurring deoxythymidine triphosphate (dTTP), a fundamental building block for DNA synthesis. semanticscholar.org The key structural modification in AzTTP is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar ring with an azido (B1232118) group (-N3). acs.orgkoreascience.kr This seemingly minor alteration has profound biochemical consequences.

In an aqueous solution, AzTTP exists as a colorless to slightly yellow solution. jenabioscience.com It possesses specific spectroscopic properties, with a maximum absorbance (λmax) at 267 nm. jenabioscience.combaseclick.eu The structure of AzTTP allows it to be recognized and utilized by certain enzymes, particularly viral reverse transcriptases, as a substrate in place of the natural dTTP. semanticscholar.orgnih.gov However, the presence of the 3'-azido group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. semanticscholar.org This inability to form the crucial 3'-5' phosphodiester linkage results in the termination of the growing DNA chain. semanticscholar.orgnih.gov

This property of acting as a chain terminator is a cornerstone of its biochemical function and is pivotal to its use in research. oup.comuni-konstanz.de The small size of the azide (B81097) group allows AzTTP to be well-accepted by various polymerases, including T7 RNA polymerase and terminal deoxynucleotidyl transferase (TdT), for enzymatic incorporation. baseclick.eu

Academic Significance in Mechanistic Enzymology and Molecular Biology Research

The unique biochemical behavior of AzTTP has made it an invaluable tool in mechanistic enzymology and molecular biology research, particularly in studies involving DNA polymerases and reverse transcriptases. nih.goveenzyme.comacs.org Its ability to act as a competitive inhibitor of dTTP allows researchers to probe the active sites of these enzymes and understand the kinetics of substrate binding and incorporation. nih.govnih.gov

Detailed Research Findings:

Kinetic studies have been instrumental in elucidating the interaction between AzTTP and viral enzymes like the human immunodeficiency virus (HIV) reverse transcriptase (RT). nih.govnih.gov Research has shown that AzTTP is an efficient substrate for HIV-1 RT and is incorporated into various DNA templates. nih.gov The kinetics of this interaction, however, are dependent on the specific template-primer and reaction conditions. nih.gov For instance, with certain templates, AzTTP acts as a simple competitive inhibitor with respect to dTTP, with its inhibition constant (Ki) being comparable to its Michaelis constant (Km). nih.gov

The following table summarizes key kinetic parameters of AzTTP with HIV-1 Reverse Transcriptase from various research findings.

| Parameter | Value | Enzyme | Template/Primer | Conditions | Reference |

| Km | 3 µM | HIV RT | poly[r(A)]·oligo[d(T)] | - | nih.gov |

| Km | 2-10 µM | HIV-1 RT | poly(dA)·oligo(dT) | - | nih.gov |

| Ki | 20 nM | HIV RT | poly[r(A)]·oligo[d(T)] | Competitive inhibition vs dTTP | nih.gov |

| Ki | 35 nM | HIV-1 RT | poly(rA)·oligo(dT) | Linear competitive at 0-100 nM AzTTP | nih.gov |

| kpol/Kd | 6.2 | AZT-resistant HIV-1 RT | - | - | nih.gov |

Furthermore, pre-steady-state kinetic analyses have provided deeper insights into the individual steps of nucleotide incorporation, revealing that substitutions at the 3' position of the sugar ring can affect both the binding affinity (KD) and the maximum rate of incorporation (kpol) by HIV RT. acs.org Studies have shown that while the KD values for AzTTP and the natural dTTP can be similar, the rate of incorporation for AzTTP is often modestly slower. acs.orgresearchgate.net

The following interactive data table presents pre-steady-state kinetic data for the incorporation of dTTP and AzTTP by HIV Reverse Transcriptase.

| Nucleotide | Mg2+ Concentration | KD (µM) | kpol (s-1) | Reference |

| dTTP | 0.5 mM | 4.9 ± 0.8 | 13 ± 0.6 | acs.org |

| dTTP | 6 mM | 5.7 ± 1.1 | 27 ± 1.5 | acs.org |

| AzTTP | 0.5 mM | 6.4 ± 1.5 | 2.9 ± 0.2 | acs.org |

| AzTTP | 6 mM | 7.6 ± 1.8 | 13 ± 0.8 | acs.org |

In molecular biology, AzTTP has been utilized in various applications, including the study of DNA replication and repair mechanisms. Its ability to be incorporated into DNA and terminate chain elongation provides a powerful method for sequencing and for studying the fidelity and processivity of DNA polymerases. oup.com The use of AzTTP and other nucleotide analogs has been crucial in understanding the mechanisms of drug resistance in viruses, as mutations in the viral polymerase can alter its affinity for these analogs. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHPRRGGYLLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of Azttp Analogs in Aqueous Environments

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes combined with the versatility of chemical reactions, offering an effective pathway to complex molecules like AzTTP and its derivatives in aqueous solutions. nih.govumich.edu This strategy can overcome challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the formation of undesirable byproducts. researchgate.netmdpi.com By integrating biocatalytic steps, syntheses can be performed under milder conditions with improved regio- and stereoselectivity. researchgate.netnih.gov

Enzyme-Mediated Phosphorylation Strategies

The primary route to AzTTP within biological systems is through a sequential phosphorylation cascade utilizing host cell kinases. ucl.ac.uk This pathway is essential for the activation of the prodrug 3'-azido-3'-deoxythymidine (AZT). The process involves three key enzymatic steps:

Monophosphorylation: AZT is first converted to AZT-5'-monophosphate (AZTMP) by thymidine (B127349) kinase (TK). ucl.ac.uknih.gov Both cytosolic thymidine kinase 1 and mitochondrial thymidine kinase 2 can catalyze this initial step. nih.govslu.se

Triphosphorylation: The final step is the conversion of AZTDP to AzTTP, catalyzed by nucleoside diphosphate (B83284) kinase (NDPK). ucl.ac.ukmpg.de

While this enzymatic pathway is the natural route, its efficiency, particularly the second phosphorylation step, poses limitations. mpg.de Research has shown that in isolated mitochondria from various tissues, AZT may be phosphorylated to AZTMP, but further conversion is not always detected, highlighting bottlenecks in the enzymatic cascade. slu.senih.gov

| Enzyme | Substrate | Product | Key Finding | Reference |

| Thymidine Kinase (TK1, TK2) | AZT | AZTMP | Initial and generally efficient phosphorylation step. | ucl.ac.uknih.gov |

| Thymidylate Kinase (TMPK) | AZTMP | AZTDP | Rate-limiting step in the activation cascade of AZT. | mpg.de |

| Nucleoside Diphosphate Kinase (NDPK) | AZTDP | AzTTP | Catalyzes the final phosphorylation to the active triphosphate. | ucl.ac.uk |

Biocatalytic Transformations in Analog Synthesis

For instance, a chemoenzymatic pathway for synthesizing bicyclic AZT analogues utilized the enzyme Lipozyme® TL IM for a quantitative and diastereoselective acetylation of a key nucleoside precursor, a step that is challenging to achieve with high selectivity through traditional chemical means. nih.gov This highlights the power of using enzymes to perform specific transformations on chemically synthesized intermediates in an aqueous-friendly environment. nih.govnih.gov The development of biocatalytic and chemoenzymatic strategies is a growing field, aiming to create more sustainable and efficient routes for oligonucleotide and nucleotide analog production. nih.gov

Chemical Synthesis Routes for Triphosphate Analogues

Purely chemical methods provide the flexibility to synthesize a wide array of nucleoside triphosphate analogues that may not be accessible through enzymatic pathways. These routes are crucial for producing modified structures used to probe biological mechanisms or to enhance therapeutic properties.

Phosphorimidazolidate Intermediate Pathways

A widely used method for synthesizing nucleoside 5'-triphosphates involves the activation of the corresponding 5'-monophosphate to a phosphorimidazolidate intermediate. researchgate.netumich.edu This activated species then undergoes a reaction with pyrophosphate to yield the desired triphosphate. umich.edusemanticscholar.org

The general procedure involves:

Activation: The nucleoside monophosphate (e.g., AZTMP) is reacted with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 2-imidazolyl-1,3-dimethylimidazinium chloride to form the nucleoside 5'-phosphorimidazolidate. researchgate.netumich.edusemanticscholar.org This reaction creates a highly reactive phosphorus center.

Coupling: The activated phosphorimidazolidate is then treated with a salt of pyrophosphate, typically as a bis(tri-n-butylammonium) or similar salt, in a suitable solvent like dimethylformamide (DMF). mdpi.com This results in the displacement of the imidazole (B134444) group and the formation of the triphosphate linkage. umich.edu

This method has been adapted for one-pot syntheses, where the intermediate is not isolated, streamlining the process. semanticscholar.orgnih.gov For example, a one-pot synthesis of AzTTP has been reported using tris-imidazolylphosphate as the phosphorylating reagent, achieving a high yield. nih.gov The presence of divalent metal cations like ZnCl₂ or Mn(II) can catalyze the coupling step, reducing reaction times. umich.edumdpi.com

Nucleophilic Displacement and Coupling Reactions

Several other chemical strategies for triphosphate synthesis rely on nucleophilic displacement and coupling reactions. The fundamental principle involves a nucleophilic attack by a phosphate (B84403) or pyrophosphate species on an electrophilically activated nucleoside, or vice versa. umich.edunih.gov

Key methods include:

The Yoshikawa Method: This approach involves the direct phosphorylation of an unprotected nucleoside using a phosphorylating agent like phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. mdpi.comnih.gov The resulting intermediate is then reacted with pyrophosphate. While simple, as it often doesn't require protecting groups, it can lead to the formation of byproducts. mdpi.com A variation using thiophosphoryl chloride has been used to synthesize α-P-thio triphosphate analogs. nih.gov

The Ludwig-Eckstein Method: This reliable "one-pot, three-step" procedure involves reacting a 3'-protected nucleoside with salicyl phosphorochloridate. mdpi.com The resulting phosphite (B83602) intermediate is then reacted with pyrophosphate to form a cyclic triphosphate, which is subsequently oxidized (e.g., with iodine) and hydrolyzed to yield the final nucleoside triphosphate. mdpi.com

Phosphoroamidate Approaches: Nucleoside phosphoramidates can serve as precursors. For instance, a nucleoside monophosphate can be converted to a phosphoromorpholidate, which is then activated and reacted with pyrophosphate to yield the triphosphate. semanticscholar.orgmdpi.com

These reactions are fundamentally bimolecular nucleophilic substitutions (S_N2) at a phosphorus center, where a pyrophosphate anion is displaced or a leaving group on an activated phosphate is substituted by a nucleophile. nih.govresearchgate.netlibretexts.org

| Synthetic Method | Key Reagents | Main Advantage | Reference |

| Phosphorimidazolidate | 1,1'-Carbonyldiimidazole (CDI), Pyrophosphate | Good for one-pot syntheses. | researchgate.netsemanticscholar.orgnih.gov |

| Yoshikawa Method | Phosphorus oxychloride (POCl₃), Pyrophosphate | Simplicity, no protecting groups required. | mdpi.comnih.gov |

| Ludwig-Eckstein Method | Salicyl phosphorochloridate, Pyrophosphate, Iodine | Reliable, high-yield for modified nucleosides. | mdpi.com |

Design and Synthesis of Modified AzTTP Structures for Mechanistic Probes

To investigate the mechanisms of enzymes like viral polymerases and to overcome limitations such as poor stability, researchers design and synthesize modified AzTTP analogues. sierrabioresearch.commdpi.com These structural modifications often target the triphosphate chain, as this part of the molecule is crucial for enzyme interaction and is susceptible to hydrolysis. mdpi.com

Common modifications include the replacement of the oxygen atom bridging the β and γ phosphates with a non-hydrolyzable moiety. semanticscholar.orgmdpi.com For example, the preparation of the β,γ-CF₂-bridged analogue of AzTTP was achieved by coupling difluoromethylenebisphosphonic acid with AZTMP that had been activated as a morpholidate. semanticscholar.org Such analogues with β,γ-methylene or β,γ-dihalomethylene bridges exhibit significantly increased stability in serum compared to the parent AzTTP. mdpi.com

Another strategy involves creating bifunctional inhibitors. In one study, a 6-azauracil (B101635) moiety was linked to AzTTP via click chemistry. acs.org This created a probe that could not only act as a chain terminator (like AzTTP) but also covalently modify the enzyme's active site, leading to potent and potentially irreversible inhibition. acs.org An in vitro assay showed this bifunctional inhibitor was significantly more effective at inhibiting HIV-1 reverse transcriptase than AzTTP alone. acs.org The synthesis of such probes provides invaluable tools for studying enzyme kinetics, structure-function relationships, and for developing novel therapeutic strategies. ucl.ac.uksierrabioresearch.commdpi.com

Biochemical Pathways and Enzymatic Interactions of Azttp in Aqueous Solution

Intracellular Phosphorylation Cascades Leading to AzTTP Formation

The conversion of the prodrug 3′-azido-3′-deoxythymidine (AZT) into its pharmacologically active triphosphate form, AzTTP, is a critical process mediated by a series of intracellular phosphorylation steps. This enzymatic cascade is essential for the subsequent interaction of AzTTP with viral reverse transcriptase. The efficiency of this bioactivation pathway can vary depending on the cell type and its metabolic state. tig.org.za

The phosphorylation of AZT is initiated by thymidine (B127349) kinase, which converts AZT to AZT-5'-monophosphate (AZTMP). nih.gov Subsequently, thymidylate kinase catalyzes the phosphorylation of AZTMP to AZT-5'-diphosphate (AZTDP). nih.govdntb.gov.ua The final step involves a nucleoside diphosphate (B83284) kinase, which converts AZTDP to the active AzTTP. nih.gov

The enzymatic kinetics of AZT phosphorylation have been investigated in various model systems, including isolated mitochondria from rat liver and heart. In isolated rat liver mitochondria, the phosphorylation of thymidine exhibits a Vmax of 284.4 ± 22.6 pmol mg−1 h−1 and an apparent Km of 12.0 ± 3.5 μM. nih.gov For AZT phosphorylation in the same system, the Vmax is 68.8 ± 2.9 pmol mg−1 h−1 with an apparent Km of 6.3 ± 1.1 μM. nih.gov

Studies in isolated heart mitochondria have shown that AZT is a potent competitive inhibitor of thymidine phosphorylation, with an IC50 of 7.0 ± 0.9 μM. nih.govnih.gov In these systems, AZT is readily converted to AZTMP, but further phosphorylation to AZTDP and AzTTP is not detected, suggesting that thymidylate kinase may be a rate-limiting step in this specific cellular compartment. nih.govnih.gov The inhibition of thymidine kinase 2 by AZT can lead to a depletion of the mitochondrial TTP pool, which may contribute to the drug's toxicity. nih.gov

Table 1: Kinetic Parameters of Thymidine and AZT Phosphorylation in Isolated Rat Liver Mitochondria

| Substrate | Vmax (pmol mg⁻¹ h⁻¹) | Apparent Km (μM) |

|---|---|---|

| Thymidine | 284.4 ± 22.6 | 12.0 ± 3.5 |

| AZT | 68.8 ± 2.9 | 6.3 ± 1.1 |

Data from isolated rat liver mitochondria incubations. nih.gov

In vitro studies using various cell lines have demonstrated that the accumulation of AZT phosphorylation products is a dynamic process. In H9c2, U-937, and Raji cell lines, AZT is phosphorylated to its triphosphate form, but the major intracellular metabolite is AZTMP. nih.gov The levels of AZTMP reach a maximum within a few hours of incubation and are maintained or gradually decrease over time, depending on the cell line. nih.gov The production of AZTDP and AzTTP occurs at a much slower rate. nih.gov

The half-life of AZT's phosphorylated metabolites has been measured in stimulated cells, with AZTMP having a half-life of 2.3 ± 0.7 hours, AZTDP 2.5 ± 0.6 hours, and AzTTP 2.8 ± 0.6 hours. tig.org.za The slow conversion of AZTMP to AZTDP, catalyzed by thymidylate kinase, is considered a bottleneck in the activation of AZT. tig.org.za This can lead to an accumulation of AZTMP within the cell. tig.org.za

Interactions with Viral DNA Polymerases: Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT)

The antiviral activity of AzTTP is primarily due to its interaction with the reverse transcriptase of the human immunodeficiency virus type 1 (HIV-1 RT). AzTTP acts as a chain terminator during the synthesis of viral DNA from the RNA template. proteopedia.org

AzTTP is an efficient substrate for HIV-1 RT and is incorporated into both RNA and DNA templates. nih.gov The kinetics of this incorporation are dependent on the specific template-primer and reaction conditions. nih.gov

AzTTP functions as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov This means that AzTTP competes with dTTP for binding to the active site of HIV-1 RT. nih.gov The inhibitory constant (Ki) for AzTTP has been reported to be in the nanomolar range, although this value can be influenced by the experimental setup, particularly the type of template-primer used. nih.govnih.gov For instance, with a poly(rA)·oligo(dT) template, the Ki for AzTTP was found to be 35 nM at low concentrations. nih.gov

Pre-steady-state kinetic analysis provides a detailed view of the individual steps of nucleotide incorporation by HIV-1 RT, including the binding affinity (Kd) and the maximum rate of incorporation (kpol). Several studies have shown that while AzTTP is an effective substrate, its incorporation kinetics differ from those of dTTP.

In the presence of 6 mM Mg²⁺, the incorporation rate of AzTTP is only modestly slower (approximately 2-fold) than that of dTTP. nih.gov However, at lower, more physiological Mg²⁺ concentrations (0.5 mM), the rate of AzTTP incorporation is significantly reduced compared to dTTP. nih.gov The binding affinity (Kd) of AzTTP to the HIV-1 RT-template complex is not strongly affected by the Mg²⁺ concentration. nih.govbiorxiv.org The catalytic efficiency (kpol/Kd) of AzTTP incorporation is therefore more profoundly reduced at lower Mg²⁺ levels. For example, AzTTP was incorporated only 1.5-fold less efficiently than dTTP in 6 mM Mg²⁺, but 7.2-fold less efficiently in 0.5 mM Mg²⁺. nih.govbiorxiv.org

Table 2: Pre-Steady-State Kinetic Parameters for dTTP and AzTTP Incorporation by HIV-1 RT

| Nucleotide | Mg²⁺ (mM) | Kd (μM) | kpol (s⁻¹) | kpol/Kd (μM⁻¹s⁻¹) | Fold Decline in Efficiency vs. dTTP |

|---|---|---|---|---|---|

| dTTP | 6 | 3.5 ± 0.5 | 330 ± 16 | 94 | - |

| AzTTP | 6 | 4.8 ± 0.8 | 300 ± 20 | 63 | 1.5 |

| dTTP | 0.5 | 3.0 ± 0.8 | 210 ± 19 | 70 | - |

| AzTTP | 0.5 | 5.4 ± 1.1 | 52 ± 4 | 9.7 | 7.2 |

Values are based on curve fitting from pre-steady-state kinetic experiments. nih.gov

Molecular Mechanisms of Polymerase Active Site Interaction

The binding of a nucleotide to the active site of a DNA polymerase is a highly dynamic process that involves significant conformational changes in the enzyme. Structural studies have revealed that DNA polymerases exist in at least two major conformations: an "open" state and a "closed" state nih.gov. The binding of a correct nucleotide triphosphate, such as AzTTP, which is an analog of deoxythymidine triphosphate (dTTP), induces a conformational shift from the open to the closed form.

Specifically, the "fingers" subdomain of the polymerase closes around the bound AzTTP researchgate.net. This movement is crucial for properly positioning the catalytic residues and the metal ions in the active site for the nucleotidyl transfer reaction youtube.com. This induced-fit mechanism is a key determinant of the fidelity of DNA synthesis, as it ensures that only correctly paired nucleotides are efficiently incorporated nyu.edu. The conformational changes brought about by AzTTP binding are fundamental to its ability to act as a substrate for the polymerase.

The catalytic mechanism of DNA polymerases is critically dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), in the active site youtube.comnyu.edu. These metal ions are coordinated by conserved aspartate residues within the palm domain of the polymerase and play distinct roles in the chemical reaction nih.gov.

Metal Ion A is responsible for lowering the pKa of the 3'-hydroxyl group of the primer, facilitating its deprotonation to form a nucleophilic 3'-oxyanion.

Metal Ion B coordinates the triphosphate group of the incoming AzTTP, neutralizing its negative charge and stabilizing the pyrophosphate leaving group.

Interestingly, structural studies of a DNA-reverse transcriptase complex with a primer terminated by 3'-azido-3'-deoxythymidine monophosphate (AZTMP) have shown that the 3'-azido group of the terminal azido-sugar occupies the position where catalytic metal ion A would normally be located researchgate.net. This displacement of a crucial catalytic component provides a structural basis for the inability of the polymerase to perform the subsequent nucleotide addition, contributing to the termination of DNA synthesis.

The definitive event in the action of AzTTP is the termination of DNA chain elongation. This is a direct consequence of the chemical structure of the azido-sugar moiety. Unlike natural deoxynucleotides, which possess a hydroxyl group at the 3' position of the deoxyribose sugar, AzTTP has an azido (B1232118) group (N₃) at this position researchgate.net.

The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the α-phosphate of the next incoming nucleotide triphosphate. The absence of this hydroxyl group in the incorporated azidothymidine monophosphate (AZTMP) creates a dead-end for the growing DNA chain asm.org. The polymerase is unable to catalyze the formation of a new phosphodiester bond because there is no nucleophile to attack the incoming nucleotide.

Structural analyses of DNA-polymerase complexes containing a terminated primer reveal that the 3'-azido group physically and chemically obstructs the active site, preventing further polymerization nih.gov. The presence of the azido group at the 3' terminus ensures that once incorporated, the DNA chain cannot be extended further, leading to the cessation of DNA synthesis.

Interactions with Cellular DNA Polymerases and DNA Primase

Differential Inhibition Profiles of Polymerases Alpha, Delta, and Epsilon

AzTTP exhibits varying degrees of inhibitory activity against the different replicative DNA polymerases in eukaryotic cells: polymerases alpha, delta, and epsilon. Studies have shown that DNA polymerase alpha is significantly less sensitive to inhibition by AzTTP compared to polymerases delta and epsilon nih.gov.

The inhibition of these polymerases by AzTTP is competitive with respect to the natural substrate, dTTP. This indicates that AzTTP directly competes with dTTP for binding to the active site of the polymerases. The inhibitory constants (Ki) provide a quantitative measure of the potency of AzTTP against each enzyme.

In contrast to its effects on the replicative polymerases, AzTTP has been found to be a very poor inhibitor of the DNA primase activity associated with DNA polymerase alpha, with a Ki value greater than 1 mM nih.gov. This suggests that AzTTP does not significantly interfere with the synthesis of RNA primers necessary for the initiation of DNA replication.

Table 1: Inhibition of Replicative DNA Polymerases by AzTTP

| Enzyme | Type of Inhibition (vs. dTTP) | Ki Value (µM) | Reference |

| DNA Polymerase Alpha | - | >1000 | nih.gov |

| DNA Polymerase Delta | Competitive | 250 | nih.gov |

| DNA Polymerase Epsilon | Competitive | 320 | nih.gov |

| DNA Primase | - | >1000 | nih.gov |

Other Enzymatic Interactions and Biochemical Modulations

Inhibition of Telomerase Activity in Vitro

AzTTP is a recognized inhibitor of telomerase, a specialized reverse transcriptase that synthesizes telomeric DNA repeats at the ends of chromosomes. oup.comnih.gov The mechanism of inhibition involves AzTTP acting as a DNA chain terminator. pitt.edu Telomerase incorporates AzTTP into the growing telomeric DNA strand, but because AzTTP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, further elongation of the DNA chain is halted. pitt.eduresearchgate.net

Research has demonstrated that in the presence of increasing concentrations of AzTTP, telomerase is unable to synthesize DNA past a certain point and cannot translocate to continue adding further repeats. researchgate.net In studies using Tetrahymena telomerase, AzTTP was found to be an inhibitor, with 50% inhibition of activity observed at a concentration of approximately 80 µM. natap.org Further investigations have shown that AzTTP can cause chain termination after being added to the telomeric end by the enzyme. pitt.edu This inhibitory action is potent, and in some cell models, treatment with the parent compound AZT at sufficient concentrations can lead to a rate of telomere shortening that suggests complete inhibition of telomerase activity. researchgate.net

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| IC₅₀ | ~80 µM | Tetrahymena Telomerase | natap.org |

| Mechanism | Chain Termination | pitt.edu |

Modulation of Thymidine Phosphorylation Processes

The metabolic activation of AZT to AzTTP involves a three-step phosphorylation process catalyzed by host cell kinases, and this pathway directly interferes with the normal phosphorylation of thymidine. nih.govpnas.org

First Phosphorylation: AZT is first converted to AZT-monophosphate (AZTMP) by thymidine kinase. nih.gov Studies with purified cytosolic thymidine kinase show that the enzyme phosphorylates AZT with an apparent Michaelis constant (Kₘ) of 3.0 µM, nearly identical to that for thymidine (2.9 µM). nih.govnih.gov However, in isolated rat heart and liver mitochondria, AZT acts as a competitive inhibitor of thymidine kinase 2, the mitochondrial isoform, with inhibition constants (Kᵢ) of 10.6 µM and 14.0 µM, respectively. nih.gov This inhibition reduces the formation of thymidine monophosphate (TMP).

Second Phosphorylation: The subsequent phosphorylation of AZTMP to AZT-diphosphate (AZTDP) is catalyzed by thymidylate kinase. This step is a significant rate-limiting factor. nih.gov AZTMP is a poor substrate and an effective inhibitor of this enzyme. The apparent Kₘ for AZTMP is 8.6 µM, more than double that for dTMP (4.1 µM), and the maximal phosphorylation rate is only 0.3% of that for the natural substrate. nih.govnih.gov This inefficient conversion leads to an accumulation of AZTMP and a potent inhibition of the phosphorylation of TMP to TTP. nih.govtig.org.za

Third Phosphorylation: The final step, the conversion of AZTDP to AzTTP, is carried out by nucleoside diphosphate kinase. nih.gov

| Inhibitor | Enzyme Target | Inhibition Constant (Kᵢ) / IC₅₀ | Tissue/Cell Type | Reference |

|---|---|---|---|---|

| AZT | Thymidine Kinase 2 | Kᵢ: 10.6 ± 4.5 µM | Rat Heart Mitochondria | nih.gov |

| AZT | Thymidine Kinase 2 | Kᵢ: 14.0 ± 2.5 µM | Rat Liver Mitochondria | nih.gov |

| AZT | Thymidine Phosphorylation | IC₅₀: 7.0 ± 0.9 µM | Rat Heart Mitochondria | nih.gov |

| AZT | Thymidine Phosphorylation | IC₅₀: 4.4 µM | U-937 Cells | nih.gov |

| AZTMP | Thymidylate Kinase | Kₘ: 8.6 µM (vs 4.1 µM for dTMP) | Host Cell | nih.gov |

Advanced Methodological Approaches for Azttp Characterization in Aqueous Solution

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopic methods are indispensable for elucidating the structural features and dynamic behavior of AzTTP in solution. These techniques offer high-resolution information on molecular conformation, complex formation, and interactions with biological macromolecules.

NMR spectroscopy is a powerful tool for studying molecules at an atomic level in solution, providing detailed information about structure, dynamics, and binding interactions. nih.govresearchgate.net

Solution-state NMR is pivotal for investigating the non-covalent interactions and conformational changes that occur when AzTTP forms complexes with target proteins or other molecules in an aqueous medium. Techniques such as chemical shift perturbation (CSP) mapping are employed to identify the binding interface. Upon binding to a larger molecule like a protein, the chemical environment of the AzTTP nuclei changes, leading to shifts in their corresponding NMR signals. researchgate.net The magnitude of these shifts can provide information about the binding affinity and the location of the interaction site. researchgate.net

Furthermore, NMR can monitor dynamic processes, such as the rate of association and dissociation in a complex (the Kon and Koff rates). researchgate.net For interactions in the fast exchange regime on the NMR timescale, a single, averaged signal is observed, whose position is a weighted average of the free and bound states. libretexts.org In contrast, slow exchange results in two distinct sets of signals for the free and bound ligand. This information is crucial for understanding the kinetics of AzTTP binding to its targets.

Multi-dimensional NMR experiments, particularly two-dimensional (2D) techniques, are essential for resolving complex spectra and unambiguously assigning signals, which is critical when studying large protein-ligand complexes. nih.govbitesizebio.com A common and powerful experiment is the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. bitesizebio.com This technique requires the protein to be isotopically labeled with 15N. The resulting 2D spectrum displays a peak for each nitrogen-hydrogen bond in the protein backbone, effectively creating a unique "fingerprint" of the protein. bitesizebio.com

When an unlabeled ligand like AzTTP is introduced, residues at the binding site experience changes in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift or broaden. bitesizebio.com By mapping these changes onto the protein's three-dimensional structure, the specific amino acids involved in the binding of AzTTP can be identified. bitesizebio.comspringernature.com This approach provides a detailed map of the binding interface at atomic resolution. springernature.com Techniques based on the Nuclear Overhauser Effect (NOE), such as NOESY, can detect through-space interactions between protons of the ligand and the protein that are within approximately 5 Å of each other, providing direct evidence of binding and precise distance constraints for structural modeling of the complex. nih.gov

| NMR Technique | Information Gained | Typical Application | Reference |

|---|---|---|---|

| 1H-15N HSQC | Identifies protein backbone amides involved in binding through chemical shift perturbations. | Mapping the ligand binding site on a 15N-labeled protein. | bitesizebio.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides distance constraints between ligand and protein protons (<5 Å). | Determining the 3D structure of the AzTTP-protein complex. | nih.gov |

| STD (Saturation Transfer Difference) NMR | Identifies which parts of the ligand are in close contact with the protein. | Epitope mapping of the ligand; useful for screening binding. | springernature.com |

19F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. wikipedia.orgazom.com This method becomes particularly valuable when AzTTP analogs are chemically synthesized to include a fluorine atom as a probe. The chemical shift of 19F is extremely sensitive to its local environment, making it an excellent reporter of binding events and conformational changes. wikipedia.org

For instance, a γ-fluorinated β,γ-dichloromethylene AzTTP analog has been synthesized and characterized. uni-freiburg.de Its 19F NMR spectrum in D2O showed a doublet at -73.1 ppm, providing a clear and sensitive signal for monitoring interactions. uni-freiburg.de The absence of endogenous fluorine signals in biological systems means that 19F NMR spectra are background-free, allowing for the unambiguous detection of the labeled analog even in complex mixtures. This specificity allows researchers to study the binding of the AzTTP analog to its target enzyme without interference from other components. wikipedia.org

| Compound | Solvent | Chemical Shift (δ/ppm) | Coupling (J/Hz) | Reference |

|---|---|---|---|---|

| γ-propargylamino β,γ-dichloromethylene AZTTP (fluorinated precursor) | D2O | -73.1 | 935.1 (d) | uni-freiburg.de |

Mass spectrometry (MS) is a cornerstone technique for the analysis of drug metabolites due to its high sensitivity, specificity, and speed. nih.govcriver.com It is widely used for the identification and quantification of AzTTP and its related metabolites, such as the monophosphate (AZTMP) and diphosphate (B83284) (AZTDP) forms, in complex biological matrices like peripheral blood mononuclear cells (PBMCs). nih.govdiva-portal.org

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for this purpose. criver.com This method combines the separation power of LC with the mass-resolving capability of MS to detect and quantify analytes at very low concentrations. criver.com Another powerful technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, which has been developed for the rapid analysis of AzTTP. nih.gov Research has shown that MALDI-TOF MS can detect intracellular AzTTP in PBMCs with a sensitivity reaching the femtomole (fmol) level (as low as 0.5 fmol per sample). nih.gov While AzTTP and endogenous nucleotides like ATP and dGTP can have identical nominal masses, post-source decay analysis in MALDI-TOF can be used to discriminate between these compounds, confirming the identity of the detected species. nih.gov

These MS-based methods are crucial for pharmacokinetic studies, enabling the correlation of intracellular AzTTP concentrations with biological activity. jenabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Modeling and Simulation for Molecular Insights

Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing dynamic, atomic-level insights into the behavior of AzTTP that are often inaccessible by experimental methods alone. numberanalytics.commdpi.commghpcc.org These approaches are used to understand the mechanisms of AzTTP's interaction with target enzymes and its metabolic processing. nih.gov

Researchers have constructed detailed computational models of AzTTP metabolism within mitochondria to investigate its toxicity mechanisms. nih.gov These models simulate key processes including transport, phosphorylation, and incorporation into mitochondrial DNA, allowing for the prediction of metabolite accumulation under different cellular conditions. nih.gov For example, simulations have shown that the ratio of AzTTP to the natural substrate dTTP is a critical factor determining the rate of its incorporation into DNA. nih.gov

Molecular modeling has also been instrumental in elucidating the binding mode of AzTTP to the active site of HIV-1 Reverse Transcriptase (RT). asm.org By docking AzTTP into the crystal structure of the enzyme, studies have shown that the 3'-azido group fits well within a specific pocket and that the molecule adopts a 3'-endo conformation to bind effectively. asm.org Such models can calculate binding energies, which correlate with experimentally determined inhibitory activity, and help explain the molecular basis for drug resistance arising from mutations in the enzyme. asm.orgacs.org

| Modeling Approach | System Studied | Key Insight | Reference |

|---|---|---|---|

| Metabolic Modeling | Mitochondrial AZT metabolism | Predicted accumulation of AzTTP in postmitotic cells, consistent with observed tissue toxicities. | nih.gov |

| Molecular Docking & MD | AzTTP binding to HIV-1 Reverse Transcriptase | Revealed optimal binding conformation (3'-endo) and the importance of the 3'-azido group for affinity. | asm.org |

| Pre-steady-state Kinetic Modeling | AzTTP incorporation by HIV-1 RT | Quantified the impact of Mg2+ concentration on the catalytic efficiency of AzTTP incorporation. | biorxiv.org |

Molecular Dynamics (MD) Simulations of AzTTP-Protein Complexes

Molecular Dynamics (MD) simulations have become a powerful tool for investigating the dynamic nature of AzTTP-protein complexes at an atomic level. nih.govresearchgate.net These simulations provide insights into the structural changes, stability, and flexibility of these complexes over time. researchgate.net By solving the equations of motion for every atom in the system, MD simulations can model the intricate dance of molecules in a realistic solvent environment, offering a dynamic perspective that static experimental structures cannot capture. researchgate.netresearchgate.net

The process typically involves preparing and running simulations of the protein-drug complex, which can be broadly applied to study drug interactions with biological targets. nih.gov Force fields, such as CHARMM36, are widely used for MD simulations of nucleic acid and protein complexes, providing a balanced representation of the forces at play. researchgate.netnih.gov Advanced electrostatic models, like the AMOEBA polarizable force field, are also being employed to better handle the strong electrostatic interactions inherent in protein-RNA complexes. nih.gov

Analysis of Binding Thermodynamics and Free Energy Calculations

A critical application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between AzTTP and its protein target. wustl.edunih.gov Methods like free energy perturbation (FEP), thermodynamic integration (TI), and the more recent end-point methods such as Molecular Mechanics-Poisson Boltzmann/Surface Area (MM-PBSA) are employed to estimate binding affinities. nih.gov These calculations can predict the effect of chemical modifications on the binding strength of a ligand, a valuable tool in drug design. wustl.edu

The thermodynamic cycle is a fundamental concept in these calculations, allowing for the determination of relative binding free energies by comparing the free energy of transforming one ligand into another in both the bound and unbound states. wustl.eduresearchgate.net While powerful, these methods are computationally expensive and require careful setup and validation to ensure reliable results. wustl.edunih.gov The accuracy of these calculations is a subject of ongoing research, with comparisons between different methods highlighting their respective strengths and weaknesses. nih.gov

Ligand-Induced Conformational Ensemble Dynamics

The binding of a ligand like AzTTP can induce significant conformational changes in its target protein. biorxiv.orgelifesciences.orgnih.gov MD simulations with enhanced sampling techniques can generate conformational ensembles of the protein in both its apo (unbound) and ligand-bound states. biorxiv.orgelifesciences.orgnih.gov By analyzing the shifts in these conformational populations upon ligand binding, researchers can correlate these changes with the functional activity of the ligand. biorxiv.orgelifesciences.orgnih.gov

This approach has been successfully used to study nuclear receptors, where ligand-induced conformational shifts are directly linked to transcriptional activation. biorxiv.orgelifesciences.orgnih.govnih.gov These studies demonstrate a strong relationship between the potency of a ligand and the extent of the population shift in the conformational ensemble. elifesciences.org Such insights are crucial for understanding the mechanism of action and for the design of new molecules with specific modulatory effects. biorxiv.orgelifesciences.orgnih.gov

Molecular Docking and Binding Site Prediction Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. openaccessjournals.commdpi.com This method is instrumental in identifying potential binding sites on a protein and in ranking potential drug candidates based on their predicted binding affinity. openaccessjournals.commdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site and then using a scoring function to estimate the binding energy for each conformation. mdpi.com

Recent advancements in molecular docking include the development of active learning methodologies to accelerate the process of virtual screening on a very large scale. arxiv.org These methods use machine learning models to predict docking scores, reducing the computational cost associated with traditional high-throughput screening. arxiv.org Another approach, termed MolSite, uses a random library of compounds to identify binding sites on a protein surface, with the assumption that the true binding site will show a higher affinity for a variety of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netmdpi.com By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized analogs. nih.govmdpi.com

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. nih.govmdpi.comnih.gov These models can provide valuable insights into the mechanism of action and guide the design of more potent compounds. nih.gov The reliability and predictive power of a QSAR model are assessed through various validation techniques. nih.gov

Biochemical Assay Development and Optimization for Enzymatic Studies

Biochemical assays are fundamental for studying the enzymatic activity of proteins that interact with AzTTP. ichorlifesciences.comevotec.com The development of robust and reliable assays is crucial for obtaining accurate kinetic data and for screening potential inhibitors. evotec.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of an inhibitor like AzTTP. researchgate.netresearchgate.net

The process of assay development involves several key stages:

Customization: Tailoring the assay protocol, reagents, and conditions to the specific enzyme and substrate being studied. ichorlifesciences.com

Optimization: Fine-tuning parameters such as substrate and cofactor concentrations to enhance the performance, accuracy, and sensitivity of the assay. ichorlifesciences.com

Validation: Systematically evaluating the assay's performance against predefined criteria like accuracy, precision, and specificity to ensure the reliability of the data. ichorlifesciences.com

A variety of detection methods can be employed in these assays, including fluorescence-based techniques, luminescence, and mass spectrometry. evotec.com For instance, dose-response curves can be generated to determine the inhibitory concentration of AzTTP against a target enzyme like reverse transcriptase. researchgate.net

Table 1: Key Computational and Experimental Approaches for AzTTP Characterization

| Methodological Approach | Description | Key Applications for AzTTP |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. researchgate.net | Studying the dynamics of AzTTP-protein complexes, observing conformational changes, and assessing complex stability. nih.govresearchgate.net |

| Free Energy Calculations | Computes the thermodynamics of binding between a ligand and a protein. wustl.edu | Quantifying the binding affinity of AzTTP to its target and predicting the impact of chemical modifications. wustl.edunih.gov |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. openaccessjournals.com | Identifying the binding site of AzTTP on its target protein and for virtual screening of AzTTP analogs. openaccessjournals.commdpi.com |

| QSAR Modeling | Relates the chemical structure of compounds to their biological activity. mdpi.com | Predicting the inhibitory activity of new AzTTP analogs and guiding lead optimization. nih.govnih.gov |

| Biochemical Assays | Measures the activity of an enzyme in vitro. ichorlifesciences.com | Determining the inhibitory potency (e.g., IC50) of AzTTP against its target enzyme and studying its mechanism of inhibition. evotec.comresearchgate.net |

Molecular Evolution of Resistance to Azttp in Enzymatic Systems

Antagonism and Interplay Between Different Resistance Mechanisms

The discrimination and excision pathways are not isolated, and their interplay can be complex, often resulting in antagonism. kuleuven.be Antagonism is observed when the presence of a mutation from one pathway negatively impacts the resistance conferred by a mutation from the other pathway. A notable example is the interaction between the K65R mutation (an exclusion mutation) and TAMs. The K65R mutation can increase susceptibility to AZT, effectively antagonizing the resistance provided by the excision pathway. mdpi.com

Biochemical studies have demonstrated that when key mutations from both the discrimination (Q151M) and excision (T215Y and other TAMs) pathways are present in the same RT enzyme, the two mechanisms can be mutually exclusive. nih.govoup.comnih.gov In such multi-drug resistant enzymes, the discrimination pathway conferred by the Q151M complex often becomes dominant. nih.govnih.gov The enzyme will preferentially use AzTTP discrimination rather than AZTMP excision, even with TAMs present. nih.govoup.com This suggests that the structural changes induced by the Q151M complex may interfere with the proper positioning of ATP required for the excision reaction, thereby rendering the TAMs less effective. kuleuven.be For the excision pathway to become active in such a background, the Q151M mutation often needs to be reverted. nih.govnih.gov

Future Perspectives in Azttp Aqueous Solution Research

Development of Next-Generation AzTTP Analogs for Biochemical Probes

The development of novel AzTTP analogs is a cornerstone of future research, aiming to create sophisticated biochemical probes for studying and inhibiting biological processes with greater precision. These next-generation molecules are being designed to offer enhanced binding affinity, novel mechanisms of action, and improved targeting capabilities.

One promising approach involves the creation of bifunctional inhibitors. Researchers have successfully linked a 6-azauracil (B101635) moiety to azidothymidine (AzT) and its triphosphate form (AzTTP) using click chemistry. acs.org This bifunctional construct demonstrates a potent inhibitory function that combines two modes of action: alkylation and DNA chain termination. acs.org In vitro assays revealed that this new inhibitor was 23-fold more effective at inhibiting HIV-1 Reverse Transcriptase (RT) activity than the parent AzTTP, representing a novel strategy for covalently anchoring a chain-terminating nucleoside within the enzyme's active site to abolish its function. acs.org

Modifications to the phosphate (B84403) chain also offer a rich area for development. The synthesis of dinucleotide cap analogs with boranophosphate modifications at the α, β, or γ-position of the triphosphate chain is being explored. researchgate.net These analogs can serve as inhibitors of translation in cancer cells or as tools to enhance protein expression from therapeutic mRNAs. researchgate.net Another strategy involves the synthesis of γ-imidazolido AzTTP, which acts as a building block for creating capped hexaphosphates, molecules useful in next-generation sequencing applications. uni-freiburg.de

Furthermore, research into analogs with modified sugar moieties and bases continues to yield valuable insights. Deoxythymidine triphosphate analogs with various substitutions at the 3' position (e.g., -H, -NH2, -F) and 4' position (e.g., 4'-C-methyl, 4'-C-ethyl) have been evaluated to understand how these changes affect incorporation by HIV RT. researchgate.net These studies provide a basis for designing analogs that can overcome drug resistance mechanisms. researchgate.net The development of nanocarriers for AzTTP also represents a significant advance. Magnetic nanoformulations have been developed to facilitate the targeted delivery of AzTTP across the blood-brain barrier, a critical step for treating neurological HIV reservoirs. researchgate.netmdpi.com

| Analog Type | Modification | Intended Application/Key Finding | Citation |

| Bifunctional Inhibitor | 6-azauracil moiety linked to AzTTP via click chemistry. | Combines alkylation and chain termination; 23-fold more effective in inhibiting HIV-1 RT than AzTTP alone. | acs.org |

| Phosphate-Modified Analog | Boranophosphate group on the α, β, or γ-phosphate. | Potential inhibitors of translation in cancer cells; substrates for nucleoside diphosphate (B83284) kinase and HIV-1 RT. | researchgate.net |

| Capped Hexaphosphate Precursor | γ-imidazolido AzTTP. | Building block for synthesizing dinucleoside polyphosphates and dye-linked hexaphosphates for sequencing. | uni-freiburg.de |

| Sugar/Base-Modified Analog | Various substitutions at the 3' and 4' positions of the deoxyribose ring. | Evaluated for incorporation by HIV RT to inform the design of analogs that can evade resistance. | researchgate.net |

| Nanoformulation | AzTTP encapsulated in magnetic liposomes. | Designed for targeted drug delivery across the blood-brain barrier to treat neuroAIDS. | researchgate.netmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Computational Studies of AzTTP-Related Systems

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize computational studies of AzTTP and related systems. These advanced computational tools offer unprecedented power to analyze vast datasets, predict molecular interactions, and accelerate the design of new therapeutic agents. mdpi.comresearchgate.net While traditional computational models have been instrumental in understanding AzTTP's metabolism and enzyme interactions, AI and ML introduce a new level of predictive accuracy and efficiency. nih.govasm.org

AI is also enhancing molecular dynamics (MD) simulations. By integrating AI, researchers can more accurately predict how AzTTP and its analogs behave in complex physiological environments and interact with their target enzymes. mdpi.com These hybrid approaches can reveal subtle conformational changes and hidden binding sites that are crucial for drug efficacy. mdpi.com

Furthermore, ML is a powerful tool for predicting enzyme-substrate interactions. semanticscholar.org Algorithms can be trained to recognize patterns that determine whether an enzyme will bind to a specific substrate, like an AzTTP analog. semanticscholar.org This capability is invaluable for identifying potential off-target effects or discovering new enzymatic targets for AzTTP-based therapies. semanticscholar.org In the broader context of genomics and personalized medicine, AI and ML can analyze complex genomic and proteomic data to identify biomarkers that predict a patient's response to AzTTP, paving the way for more tailored treatment strategies. nih.govvietnamjournal.ru

| AI/ML Technique | Application in AzTTP Research | Potential Impact | Citation |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new AzTTP analogs based on their chemical structure. | Accelerates the discovery of potent analogs by prioritizing synthesis efforts. | ut.ac.irnih.gov |

| Machine Learning (Random Forests, SVMs, ANNs) | Predict toxicity, druggability, and pharmacokinetic properties of AzTTP-related compounds. | Improves the safety and efficacy profiles of new drug candidates. | ut.ac.irnih.govsemanticscholar.org |

| Molecular Dynamics (MD) with AI | Simulate and predict the dynamic behavior of AzTTP within an enzyme's active site with higher accuracy. | Provides deeper insights into mechanisms of action and resistance. | mdpi.com |

| Deep Learning (DL) | Analyze large, complex datasets (e.g., multi-omics) to identify novel targets or biomarkers related to AzTTP efficacy. | Enables personalized medicine approaches and the discovery of new therapeutic applications. | nih.govvietnamjournal.ru |

Elucidation of Novel Enzyme-AzTTP Interactions in Emerging Biological Systems

While the interaction between AzTTP and HIV-1 Reverse Transcriptase (RT) is well-documented, a significant frontier in AzTTP research is the elucidation of its interactions with novel enzymes in other biological contexts. asm.orgmiami.edu Understanding these interactions is crucial for discovering new therapeutic applications and for better comprehending the compound's off-target effects.

The primary mechanism of AzTTP is the competitive inhibition of viral polymerases, leading to DNA chain termination. miami.edu However, research has revealed more complex interactions even within the context of HIV. For instance, a novel, nucleotide-dependent primer unblocking activity has been discovered in HIV-1 RT, which is involved in the mechanism of resistance to AZT. miami.edu This activity allows the enzyme to remove the chain-terminating AZTMP, highlighting that our understanding of even well-studied enzyme interactions is still evolving. miami.edu

Emerging research suggests that AzTTP's sphere of influence extends beyond viral enzymes. Studies have shown that AzTTP can inhibit telomerase activity, an enzyme often overactive in cancer cells, suggesting a potential application for AzTTP in oncology. jenabioscience.commybiosource.com Moreover, nanogel formulations of AzTTP have demonstrated enhanced cytotoxicity in breast cancer cell lines, indicating that AzTTP can be an effective chemotherapeutic agent, though the precise intracellular targets in this context require further investigation. nih.gov The molecular targets of AZT within mitochondria, such as adenylate kinase, ADP/ATP translocase, and DNA polymerase γ, have also been identified as sites of interaction that contribute to its toxicity profile. researchgate.net

Future work will likely focus on using function-based and sequence-based screening methods, including metagenomics, to identify novel enzymes from various organisms or biological systems that are sensitive to AzTTP. nih.gov Computational methods, particularly those powered by machine learning, will be instrumental in predicting and validating these new enzyme-substrate interactions. semanticscholar.org Elucidating these novel interactions will not only broaden the therapeutic potential of AzTTP and its analogs but also provide a more complete picture of its biological activity.

| Enzyme/System | Known/Potential Interaction with AzTTP | Biological Context | Citation |

| HIV-1 Reverse Transcriptase (RT) | Competitive inhibition, chain termination, and substrate for a novel primer unblocking activity. | Antiviral therapy (HIV). | asm.orgmiami.edu |

| Telomerase | Inhibition of enzyme activity. | Potential anticancer therapy. | jenabioscience.commybiosource.com |

| Mitochondrial Enzymes (e.g., Polymerase γ, Adenylate Kinase) | Inhibition of energy-supplying reactions and mtDNA synthesis. | Cellular toxicology and side effects. | researchgate.net |

| Cancer Cell Kinases/Polymerases | Cytotoxicity in breast cancer cell lines via nanogel delivery. | Emerging anticancer applications. | nih.gov |

Q & A

Q. How can conflicting reports on AzTTP’s mitochondrial toxicity be reconciled?

- Methodological Answer : Competitive inhibition assays (e.g., thymidine phosphorylation in isolated mitochondria) show AZT inhibits thymidine kinase 2 (Ki ≈10–14 μM) more potently than AzTTP inhibits DNA polymerase γ (IC50 >100 μM). Dual methodologies (XTT viability assays and polymerase activity assays) clarify tissue-specific toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.